molecular formula C10H11NO2S B8656277 Methyl 4-carbamothioyl-3-methylbenzoate

Methyl 4-carbamothioyl-3-methylbenzoate

Cat. No.: B8656277
M. Wt: 209.27 g/mol
InChI Key: GDGSJOAODRHPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-carbamothioyl-3-methylbenzoate is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

methyl 4-carbamothioyl-3-methylbenzoate

InChI

InChI=1S/C10H11NO2S/c1-6-5-7(10(12)13-2)3-4-8(6)9(11)14/h3-5H,1-2H3,(H2,11,14)

InChI Key

GDGSJOAODRHPGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-cyano-3-methylbenzoate (36 mg, 0.205 mmol) in 1,4-dioxane (0.5 mL) and water (0.500 mL), was added sodium hydrogen sulfide (0.019 mL, 0.616 mmol) and triethylamine hydrochloride (170 mg, 1.233 mmol). The reaction mixture was heated at 55° C. overnight. The reaction was allowed to cool and water was added. The mixture was extracted with EtOAc. The combined organic layers were dried (Na2SO4), filtered and the solvent was evaporated in vacuo to give the product as a yellow solid. LCMS calc.=210.1; found=210.2 (M+1)+. 1H NMR (500 MHz, CDCl3) 7.86 (s, 1H); 7.84 (d, J=8.1 Hz, 1H); 7.42 (d, J=7.9 Hz, 1H); 7.16 (s, 2H); 3.93 (s, 3H); 2.51 (s, 3H).
Quantity
36 mg
Type
reactant
Reaction Step One
Name
sodium hydrogen sulfide
Quantity
0.019 mL
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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